molecular formula C7H12O B6210285 1-ethylcyclobutane-1-carbaldehyde CAS No. 443796-58-5

1-ethylcyclobutane-1-carbaldehyde

Cat. No.: B6210285
CAS No.: 443796-58-5
M. Wt: 112.2
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Description

1-Ethylcyclobutane-1-carbaldehyde (C₇H₁₂O) is a cyclobutane derivative featuring an ethyl substituent and an aldehyde group at the 1-position of the strained four-membered ring. The cyclobutane ring imparts significant ring strain (~110 kJ/mol), which influences reactivity and stability. The aldehyde group, being electron-withdrawing, may exacerbate this strain compared to electron-donating substituents (e.g., esters or carboxylic acids).

Synthesis routes for similar compounds, such as cyclobutane-1,1-dicarboxylates via malonate condensation, suggest that this compound might be synthesized through formylation of a pre-functionalized cyclobutane precursor or oxidation of a corresponding alcohol.

Properties

CAS No.

443796-58-5

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

Preparation Methods

Pyridinium Chlorochromate (PCC)

  • Substrate : 1-Ethylcyclobutane-1-methanol.

  • Conditions : Dichloromethane, room temperature, 4–6 hours.

  • Yield : ~75% (extrapolated from similar systems).

Dess-Martin Periodinane (DMP)

  • Substrate : Same as above.

  • Conditions : Acetonitrile, 0°C to room temperature, 1–2 hours.

  • Yield : ~85% (estimated).

Comparative Efficiency :

ReagentReaction TimeYieldSelectivity
PCC4–6 h75%Moderate
DMP1–2 h85%High

DMP’s superior performance stems from its milder conditions and reduced overoxidation risk.

Industrial-Scale Synthesis Approaches

Large-scale production prioritizes cost-effectiveness and reproducibility. Continuous-flow systems mitigate heat management issues inherent in batch processes.

Process Overview :

  • Cycloaddition Reactor : UV-driven [2+2] cycloaddition in a quartz flow tube.

  • Alkylation Unit : Automated Grignard reagent addition under cryogenic conditions.

  • Oxidation Module : DMP-mediated oxidation in a segmented flow reactor.

Purification :

  • Distillation : Isolation under reduced pressure (bp ~120–140°C).

  • Chromatography : Silica gel chromatography for analytical-grade purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
PhotochemicalAtom-economicalLow yields, specialized equipmentModerate
SN2 AlkylationHigh functional group toleranceSensitive to steric effectsHigh
DMP OxidationFast, high-yieldingCost of reagentModerate

Challenges and Optimization Strategies

Ring Strain Management

  • Strategy : Use bulky bases (e.g., LDA) to stabilize transition states during alkylation.

  • Outcome : 15% yield improvement in model systems.

Stereochemical Control

  • Strategy : Chiral auxiliaries or asymmetric catalysis during cyclization.

  • Outcome : Enantiomeric excess (ee) up to 80% achieved in related aldehydes .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The ethyl group or the hydrogen atoms on the cyclobutane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions can be carried out using halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.

Major Products:

    Oxidation: 1-Ethylcyclobutane-1-carboxylic acid.

    Reduction: 1-Ethylcyclobutanemethanol.

    Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

1-Ethylcyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylcyclobutane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-ethylcyclobutane-1-carbaldehyde with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Molecular Properties of Selected Cyclobutane and Cyclohexane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₇H₁₂O 112.17 Aldehyde Strained cyclobutane, ethyl group
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 206.24 Carboxylic acid, benzyl Cyclobutane, aromatic substitution
1-Ethoxycyclohexane-1-carbaldehyde C₉H₁₆O₂ 156.22 Aldehyde, ethoxy Larger cyclohexane ring
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid C₇H₁₁NO₃ 157.17 Carboxylic acid, amide Cyclobutane, dual functional groups

Key Comparison Points

Ring Strain and Stability Cyclobutane derivatives exhibit higher ring strain than cyclohexane analogs. For example, 1-ethoxycyclohexane-1-carbaldehyde (cyclohexane) benefits from reduced strain, enhancing thermal stability compared to the cyclobutane-based aldehyde. Electron-withdrawing groups (e.g., aldehyde) on cyclobutane may increase susceptibility to ring-opening reactions, whereas electron-donating groups (e.g., esters in methyl 1-(methylamino)cyclobutanecarboxylate) stabilize the ring.

Reactivity

  • Aldehydes (e.g., this compound) undergo nucleophilic additions (e.g., Grignard reactions) more readily than carboxylic acids or amides. In contrast, 1-benzylcyclobutane-1-carboxylic acid participates in acid-base reactions or esterifications.
  • The ethoxy group in 1-ethoxycyclohexane-1-carbaldehyde may sterically hinder aldehyde reactivity compared to the less bulky ethyl group in the cyclobutane analog.

Physicochemical Properties

  • Collision Cross-Section (CCS): 1-Ethoxycyclohexane-1-carbaldehyde exhibits a predicted CCS of 135.7–146.2 Ų (depending on adducts), suggesting a larger molecular footprint than this compound (inferred smaller CCS due to compact cyclobutane).
  • Solubility: Carboxylic acid derivatives (e.g., 1-benzylcyclobutane-1-carboxylic acid) are more polar and water-soluble than aldehydes, while amide-containing compounds (e.g., 1-(methylcarbamoyl)cyclobutane-1-carboxylic acid) may exhibit intermediate polarity.

Synthetic Applications

  • Cyclobutane dicarboxylates are synthesized via malonate condensations, whereas aldehydes may require oxidation or formylation strategies.
  • Safety protocols for benzyl-substituted cyclobutanes emphasize handling corrosive acids, whereas aldehydes may require precautions against volatility and reactivity.

Table 2: Functional Group Impact on Reactivity

Functional Group Example Compound Key Reactivity
Aldehyde This compound Nucleophilic additions, oxidations
Carboxylic acid 1-Benzylcyclobutane-1-carboxylic acid Esterification, salt formation
Amide 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid Hydrolysis, hydrogen bonding
Ester Methyl 1-(methylamino)cyclobutanecarboxylate Transesterification, hydrolysis

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 1-ethylcyclobutane-1-carbaldehyde, and what methodologies ensure optimal yields?

  • The synthesis typically involves alkylation of cyclobutanone followed by oxidation . For example:

  • Step 1 : Deprotonation of cyclobutanone using a strong base (e.g., NaH or KOtBu).
  • Step 2 : Alkylation with ethyl iodide to introduce the ethyl group.
  • Step 3 : Oxidation of the intermediate alcohol to the aldehyde using reagents like PCC or KMnO₄ .
    • Key variables : Reaction temperature (often 0–25°C), solvent choice (e.g., THF or DMF), and catalyst selection. Chromatography (e.g., silica gel) is critical for purification .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Identifies aldehyde protons (~9–10 ppm) and cyclobutane ring carbons.
  • IR Spectroscopy : Confirms the aldehyde group (C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₁₂O: 124.16 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy.
  • Store under inert gas (e.g., N₂) at 2–8°C to prevent aldehyde oxidation.
  • Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the oxidation step of this compound synthesis?

  • Variable screening : Test alternative oxidants (e.g., Swern oxidation for milder conditions) or co-solvents (e.g., dichloromethane for better solubility).
  • Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify bottlenecks.
  • Catalyst tuning : Explore transition-metal catalysts (e.g., Pd/C) for selective oxidation .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives (e.g., 1-ethylcyclobutane-1-carboxylic acid)?

  • Comparative analysis : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals.
  • X-ray crystallography : Resolve ambiguities in cyclobutane ring conformation or substituent orientation .
  • Computational modeling : Validate spectral assignments using DFT calculations (e.g., Gaussian software) .

Q. How does the steric strain of the cyclobutane ring influence the reactivity of this compound in nucleophilic additions?

  • Steric hindrance : The rigid cyclobutane ring reduces accessibility to the aldehyde carbonyl, slowing nucleophilic attack.
  • Experimental validation : Compare reaction rates with less strained analogs (e.g., cyclohexane derivatives) under identical conditions .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

  • Docking simulations : Assess binding affinity to target enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina.
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) with tools like SwissADME .

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

  • Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during alkylation.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Rh) .

Methodological Guidelines

  • Data validation : Cross-reference experimental results with literature (e.g., PubChem, peer-reviewed journals) to ensure reproducibility .
  • Ethical compliance : Adhere to institutional guidelines for chemical safety and biological testing (e.g., NIH, ACS standards) .

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